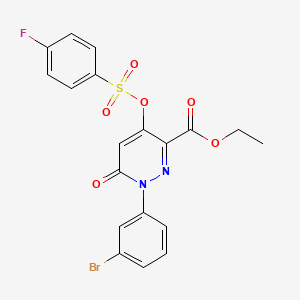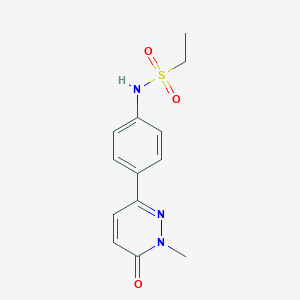![molecular formula C15H16ClN5O2 B2990156 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide CAS No. 2305424-79-5](/img/structure/B2990156.png)
6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide is a synthesized organic compound with unique structural properties, used primarily in various scientific and industrial applications. This compound's structural formula allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide involves multi-step organic synthesis:
Step 1: Formation of pyridine-2-carbohydrazide starting from pyridine-2-carboxylic acid.
Step 2: Substitution reaction introducing a chloro group at the 6th position of the pyridine ring.
Step 3: Condensation of 6-(propan-2-ylamino)pyridine-3-carboxylic acid with the previously formed pyridine-2-carbohydrazide.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for large-scale production. It involves:
Use of high-purity reagents.
Application of catalysts to improve yield and reduce reaction time.
Controlled reaction temperatures to ensure selectivity and purity.
Use of high-efficiency separators and purifiers to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide undergoes various reactions, including:
Oxidation: Leads to the formation of oxidized derivatives under specific conditions.
Reduction: Can be reduced to amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Acetonitrile, methanol, and dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
Oxidized Products: Carboxylates and amides.
Reduced Products: Amines.
Substitution Products: Compounds with various functional groups replacing the chloro moiety.
Wissenschaftliche Forschungsanwendungen
This compound has found significant utility in multiple fields:
Chemistry: Used as an intermediate for synthesizing more complex organic molecules.
Biology: Acts as a ligand in coordination chemistry and in the development of new drugs.
Medicine: Explored for its potential as an anti-cancer and antimicrobial agent.
Industry: Utilized in the development of specialized coatings and materials.
Wirkmechanismus
The biological activity of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide involves interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of key enzymes leading to the disruption of vital cellular processes in pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Unique Properties
Structural Uniqueness: The combination of a chloro group with an isopropylamino-pyridine structure differentiates it from other compounds.
Enhanced Reactivity: Its specific structure allows for unique interactions in chemical and biological systems.
List of Similar Compounds
Pyridine-2-carbohydrazide
6-Chloropyridine-2-carboxylic acid
6-(Propan-2-ylamino)pyridine-3-carboxylic acid
Each of these compounds shares some structural similarities but lacks the combined structural features and resultant properties of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide.
Now, what intrigues you most about this compound?
Eigenschaften
IUPAC Name |
6-chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-9(2)18-13-7-6-10(8-17-13)14(22)20-21-15(23)11-4-3-5-12(16)19-11/h3-9H,1-2H3,(H,17,18)(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDKOJLBIZZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2990077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)

![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)


